molecular formula C16H22N2O4S B2381791 N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide CAS No. 1796970-42-7

N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2381791
CAS No.: 1796970-42-7
M. Wt: 338.42
InChI Key: OECMVIUFOCMKKH-UHFFFAOYSA-N
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Description

N-(2-(3-(Isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide is a synthetic small molecule featuring a benzamide scaffold. This scaffold is of significant interest in medicinal chemistry for the development of novel therapeutic agents . While the specific biological activity and research applications of this exact compound are not yet detailed in the literature, analogous N-(2-oxoethyl)benzamide compounds have been identified as promising scaffolds for protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a key mechanism implicated in the progression of diabetes . The presence of the azetidine ring and isobutylsulfonyl group in this structure offers potential for unique target engagement and pharmacokinetic properties, making it a valuable chemical tool for probe discovery and screening in hit-to-lead optimization campaigns. Researchers can utilize this compound to explore new chemical space in areas such as metabolic disease, oncology, and immunology.

Properties

IUPAC Name

N-[2-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-12(2)11-23(21,22)14-9-18(10-14)15(19)8-17-16(20)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECMVIUFOCMKKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)C(=O)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps, starting with the formation of the azetidine ring. One common method is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and substituted azetidines, which can be further functionalized for various applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide involves its interaction with molecular targets through its functional groups. The azetidine ring’s ring strain makes it highly reactive, allowing it to form covalent bonds with biological targets. The benzamide moiety can interact with proteins and enzymes, potentially inhibiting their activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Azetidinone Derivatives

Azetidinone-based compounds, such as N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (compound 4 in ), share the azetidine core but differ in substituents. Key comparisons:

  • Substituent Effects: The target compound’s isobutylsulfonyl group introduces steric bulk and electron-withdrawing effects, contrasting with the chloro and phenyl substituents in . This may reduce antimicrobial activity (as chloro groups enhance potency in azetidinones) but improve solubility .
  • Biological Activity: Azetidinones in showed moderate anticancer activity (IC₅₀ ~18–25 µM against MCF7 cells). The sulfonyl group in the target compound could modulate cytotoxicity by altering membrane permeability or protein interactions.
  • QSAR Insights: Topological indices (Balaban index J) and molecular connectivity (⁰χv, ¹χv) govern antimicrobial activity in azetidinones.
Table 1: Comparison of Azetidinone Derivatives
Compound Substituents Key Activities Topological Parameter (J)
Target Compound 3-(Isobutylsulfonyl)azetidine Inferred: Anticancer Predicted: Moderate
Compound 4 () 3-Chloro, 2-(2-chlorophenyl) MIC: 1.86 µM/mL (Antimicrobial) 2.45
Compound 17 () 3-Chloro, 4-styryl IC₅₀: 18.59 µM (Anticancer) 2.12

Benzamide Scaffold Analogs

Compounds like N-(2-(Benzylamino)-2-oxoethyl)benzamide () and imidazolyl benzamides () highlight the versatility of the benzamide core:

  • Synthetic Routes : The target compound likely employs coupling agents (e.g., HATU or EDC/HOBt) for amide bond formation, similar to ’s methodology. Sulfonation of the azetidine ring would require additional steps, such as reacting with isobutylsulfonyl chloride .
  • Functional Groups: Replacing benzylamino () or imidazolyl () groups with an azetidine-sulfonyl moiety may reduce π-π stacking interactions but enhance hydrogen bonding via the sulfonyl oxygen.
  • Biological Targets: Benzamide analogs in target pancreatic β-cells, while those in act as NOD2 antagonists. The target compound’s sulfonyl-azetidine group may redirect activity toward kinases or proteases due to its polarity and conformational rigidity .

Heterocyclic Derivatives

Thiazolidinones ()

Thiazolidinones (5-membered rings) differ in ring size and electronic properties:

  • QSAR: Kier’s α shape index (κα₃) and HOMO energy are critical for thiazolidinone activity. The azetidine ring’s smaller size may increase κα₃, favoring binding to compact active sites .
Pyrimidine-Substituted Benzamides ()


Pyrimidine derivatives (e.g., compound 4, MW = 544.56) have higher molecular weights and extended π-systems compared to the target compound. The sulfonyl group may compensate for reduced aromatic interactions by providing polar surface area for solubility .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : Estimated at ~420–450 g/mol, within drug-like ranges.
  • Solubility : The sulfonyl group enhances aqueous solubility relative to hydrophobic analogs (e.g., ’s chlorinated compounds).
  • logP : Predicted logP ~2.5–3.0 (isobutyl chain increases lipophilicity, sulfonyl group offsets this).

Biological Activity

N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a unique molecular structure that includes an azetidine ring, a sulfonamide group, and a benzamide moiety, which contribute to its diverse biological properties.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C₁₄H₁₈N₂O₃S
  • Molecular Weight : 298.36 g/mol

Structural Features

ComponentDescription
Azetidine RingA four-membered heterocyclic structure
Isobutylsulfonyl GroupEnhances solubility and reactivity
Benzamide MoietyProvides potential for interaction with biological targets

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects by:

  • Inhibiting Enzyme Activity : The sulfonamide group can interact with enzymes, potentially inhibiting their activity.
  • Modulating Receptor Functions : The benzamide moiety may bind to various receptors, influencing signaling pathways related to cell proliferation and survival.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Targeting EGFR and HER-2 : Research has shown that derivatives of benzamide can inhibit the kinase activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), leading to reduced proliferation of cancer cells.

Case Studies

  • In Vitro Studies :
    • Compounds similar in structure demonstrated effective inhibition of breast cancer cell lines (MCF-7 and SK-BR-3).
    • The mechanism involved the induction of apoptosis through the release of cytochrome c and increased reactive oxygen species (ROS) production.
  • In Vivo Studies :
    • In xenograft models, compounds targeting EGFR/HER-2 significantly inhibited tumor growth with minimal toxicity.

Pharmacological Potential

The pharmacological potential of this compound extends beyond anticancer applications. Its unique structural features may allow it to act as:

  • Anti-inflammatory Agent : Due to the presence of the sulfonamide group, which is known for anti-inflammatory properties.
  • Antimicrobial Agent : Potential interactions with bacterial enzymes suggest possible antimicrobial activity.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful.

Compound NameBiological ActivityNotes
N-(1H-indol-2-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanoneAnticancer, Anti-inflammatoryIndole ring enhances bioactivity
3-(4-Chloro-3-(trifluoromethyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanoneEGFR/HER-2 inhibitorExhibits high selectivity in cancer cells
Cyclohexyl(3-(isobutylsulfonyl)azetidin-1-yl)methanonePotential for drug discoveryUnique cyclohexane structure

Q & A

Q. What are the optimal synthetic routes for N-(2-(3-(isobutylsulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Azetidine ring formation : Cyclization of precursors (e.g., 3-amino alcohols) with sulfonylating agents like isobutylsulfonyl chloride under basic conditions .
  • Coupling reactions : Amide bond formation between the azetidine intermediate and benzamide derivatives using coupling agents such as HATU or EDC/HOBt in polar aprotic solvents (e.g., DMF) .
  • Key optimization parameters :
    • Temperature : Lower temperatures (0–5°C) during coupling steps to minimize side reactions .
    • Solvent choice : Dichloromethane (DCM) or DMF for improved solubility of intermediates .
    • Purification : Column chromatography or recrystallization (e.g., methanol/water mixtures) to achieve >95% purity .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) .
  • NMR spectroscopy : 1H and 13C NMR to confirm structural integrity, focusing on key signals:
    • δ 7.8–8.2 ppm (benzamide aromatic protons) .
    • δ 3.5–4.5 ppm (azetidine and oxoethyl protons) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+: ~405.18) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in cancer or antiviral contexts?

Methodological Answer:

  • In vitro screening :
    • Antiproliferative assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
    • Antiviral testing : Plaque reduction assays against RNA viruses (e.g., influenza A) in Vero cells .
  • Mechanistic studies :
    • Kinase inhibition : Screen against kinase panels (e.g., EGFR, Aurora kinases) using ADP-Glo™ assays .
    • Protease binding : Fluorescence polarization assays to assess interaction with viral proteases (e.g., SARS-CoV-2 Mpro) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to improve this compound’s potency?

Methodological Answer:

  • Core modifications :
    • Azetidine ring : Introduce substituents (e.g., methyl, fluorine) to enhance metabolic stability .
    • Benzamide moiety : Replace phenyl with heteroaromatic groups (e.g., pyridine, thiazole) to modulate target affinity .
  • Functional group variations :
    • Sulfonyl group : Test alternative sulfonamides (e.g., trifluoromethylsulfonyl) for improved binding to hydrophobic pockets .
  • High-throughput screening (HTS) : Use combinatorial libraries to generate analogs, followed by dose-response profiling .

Q. How should researchers address contradictions in biological activity data across different experimental models?

Methodological Answer:

  • Data triangulation :
    • Cross-model validation : Compare results from cell-based assays (e.g., 2D vs. 3D tumor spheroids) and animal models .
    • Off-target profiling : Use proteome-wide affinity capture (e.g., thermal shift assays) to identify non-specific interactions .
  • Statistical rigor :
    • Replicate experiments : Minimum n=3 for in vitro assays, with ANOVA analysis to assess variability .
    • Dose optimization : Determine EC50/IC50 values across multiple concentrations to rule out assay-specific artifacts .

Q. What computational methods are recommended for predicting the binding mode of this compound to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinases (e.g., PDB ID: 1M17) or viral proteases .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability, focusing on hydrogen bonds with catalytic residues (e.g., His41 in SARS-CoV-2 Mpro) .
  • Pharmacophore modeling : Define critical features (e.g., hydrogen bond acceptors in the sulfonyl group) using MOE or Phase .

Q. How can metabolic stability and toxicity be evaluated preclinically?

Methodological Answer:

  • Microsomal stability : Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS/MS .
  • CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
  • In vivo toxicity : Acute toxicity studies in rodents (e.g., 14-day OECD 423 protocol) with histopathology and serum biochemistry .

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